Atalaphylline: A Comprehensive Technical Guide to its Natural Source, Discovery, and Biological Activities
Atalaphylline: A Comprehensive Technical Guide to its Natural Source, Discovery, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atalaphylline, a C-prenylated acridone (B373769) alkaloid, has garnered significant scientific interest due to its diverse and promising biological activities. This technical guide provides an in-depth overview of the natural sources, discovery, and key experimental data associated with Atalaphylline. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the primary plant source, methods of isolation, and presents available quantitative data on its biological efficacy. Furthermore, it outlines the experimental protocols for its extraction and key bioassays, and visually represents the isolation workflow and its putative biosynthetic origin through detailed diagrams.
Introduction
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by the acridin-9(10H)-one core structure. These natural products are predominantly found in the Rutaceae family and are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. Atalaphylline is a notable member of this family, distinguished by its specific prenylation pattern which contributes to its biological activity.
Natural Source and Discovery
Atalaphylline is primarily isolated from the plant Atalantia monophylla, a member of the Rutaceae family. This plant is found in various regions of Southeast Asia. The discovery of Atalaphylline dates back to studies on the chemical constituents of this plant, where it was identified as one of the prominent acridone alkaloids in the roots.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₅NO₄ |
| Molecular Weight | 379.45 g/mol |
| Appearance | Yellowish solid |
| IUPAC Name | 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one |
Data Presentation: Biological Activity of Atalaphylline
Atalaphylline has been investigated for several biological activities. The following table summarizes the available quantitative data. It is important to note that while Atalaphylline has been reported to have antiproliferative and anti-amyloidogenic potential, specific IC₅₀ values for these activities are not consistently available in the reviewed literature. For comparative purposes, data on related acridone alkaloids from Atalantia monophylla are included where specific data for Atalaphylline is lacking.
| Biological Activity | Test System | IC₅₀ (µM) | Reference Compound(s) | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) Inhibition | in vitro enzymatic assay | 58.33 | N-methylatalaphylline | 49.08 |
| N-methylatalaphyllinine | 54.04 | |||
| Atalaphyllinine | 60.78 | |||
| Antiproliferative Activity | LNCaP (Prostate Cancer) Cell Line | Data not available | Buxifoliadine E | 43.10 |
| HepG2 (Liver Cancer) Cell Line | Data not available | Buxifoliadine E | 41.36 | |
| HT29 (Colon Cancer) Cell Line | Data not available | Buxifoliadine E | 64.60 | |
| SH-SY5Y (Neuroblastoma) Cell Line | Data not available | Buxifoliadine E | 96.27 | |
| Aβ Aggregation Inhibition | in vitro Thioflavin T assay | Data not available | Data for other acridones from A. monophylla not specified | - |
Experimental Protocols
Extraction and Isolation of Atalaphylline from Atalantia monophylla
The following protocol is based on established methods for the isolation of Atalaphylline from the roots of Atalantia monophylla.
5.1.1. Materials and Reagents:
-
Dried and powdered roots of Atalantia monophylla
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
n-hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
5.1.2. Procedure:
-
Extraction: Macerate the dried and powdered root material of A. monophylla (e.g., 6.0 kg) with dichloromethane (2 x 20 L) at room temperature for one week.
-
Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous residue.
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the compound of interest based on TLC analysis.
-
-
Purification: Further purify the fractions containing Atalaphylline by repeated column chromatography or preparative TLC until a pure compound is obtained.
-
Structure Elucidation: Confirm the structure of the isolated Atalaphylline using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a standard method for assessing the AChE inhibitory activity of natural products.
5.2.1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (Atalaphylline)
-
Positive control (e.g., Galantamine)
-
96-well microplate reader
5.2.2. Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations.
-
In a 96-well plate, add Tris-HCl buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of inhibition of AChE for each concentration of the test compound.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Aβ Aggregation Inhibition Assay
This protocol outlines a common method to evaluate the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.
5.3.1. Materials and Reagents:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compound (Atalaphylline)
-
96-well black microplate with a clear bottom
-
Fluorimeter
5.3.2. Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide and monomerize it.
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, mix the Aβ₁₋₄₂ peptide solution with the test compound solutions.
-
Add Thioflavin T solution to each well.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.
-
The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control (Aβ₁₋₄₂ alone).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Mandatory Visualizations
Experimental Workflow for Atalaphylline Isolation
